Aza-TdCyd, or 5-aza-4'-thio-2'-deoxycytidine, is a novel cytidine analog that acts as a potent inhibitor of DNA methyltransferases, particularly DNMT1. This compound has been studied for its potential in cancer therapy due to its ability to demethylate DNA and subsequently reactivate silenced tumor suppressor genes. Aza-TdCyd is structurally characterized by the substitution of a nitrogen atom in the cytosine base, enhancing its interaction with the target enzyme and increasing its potency compared to other similar agents like decitabine and azacitidine .
Aza-TdCyd exhibits notable biological activities, particularly in cancer cells. It has been shown to:
These properties make Aza-TdCyd a promising candidate for further development in cancer therapeutics.
Aza-TdCyd is primarily investigated for its applications in oncology. Its ability to demethylate DNA makes it suitable for:
Furthermore, ongoing clinical trials are assessing its safety and efficacy in human patients with advanced solid tumors .
Interaction studies have demonstrated that Aza-TdCyd can significantly alter cellular processes:
Aza-TdCyd shares structural and functional similarities with several other nucleoside analogs. Here are some comparable compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Decitabine | Cytidine analog without thiol group | DNMT1 inhibitor | Less potent than Aza-TdCyd |
| Azacitidine | Cytidine analog | DNMT1 inhibitor | Established clinical use |
| 5-Aza-4'-thio-2'-deoxycytidine | Thiol-substituted cytidine analog | Induces C>G transversions | High mutagenic potential |
| F-aza-T-dCyd | Fluorinated version of Aza-TdCyd | Higher efficacy in some cancer models | Incorporates fluorine for enhanced activity |
The uniqueness of Aza-TdCyd lies in its thiol substitution which enhances its binding affinity to DNMT1 compared to other inhibitors, resulting in superior efficacy against various cancers. Its distinct mutagenic profile also sets it apart from traditional therapies, providing avenues for novel treatment strategies.
5-aza-4'-thio-2'-deoxycytidine exhibits a complex molecular architecture characterized by two distinct structural modifications to the parent cytidine nucleoside [1]. The compound features a substitution of nitrogen for carbon at the 5-position of the pyrimidine ring, creating an aza-substituted triazine ring system [1]. Additionally, the sugar moiety contains a sulfur atom replacement for the oxygen at the 4'-position, forming a thiofuranose ring instead of the conventional furanose structure [1].
The stereochemistry of aza-TdCyd is defined by three specific stereocenters with (2R,4S,5R) configuration [1]. The 2'-position lacks a hydroxyl group, maintaining the deoxy configuration characteristic of deoxyribonucleosides [1]. The thiofuranose ring adopts a specific conformation influenced by the sulfur substitution, which affects the overall molecular geometry and biological activity [6]. The glycosidic bond connecting the modified triazine base to the thiosugar maintains the natural β-configuration found in biological nucleosides [1].
The IUPAC systematic name for aza-TdCyd is 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-1,3,5-triazin-2-one [1]. This nomenclature precisely describes the triazine ring system with amino and oxo substituents, connected to the stereochemically defined thiolan sugar moiety [1].
The compound is known by several synonyms in the scientific literature, including 5-aza-4'-thio-2'-deoxycytidine, 5-Aza-t-dcyd, and aza-TdC [1]. Additional designations include NTX-301, which represents its developmental code name [1]. The Chemical Abstracts Service registry number 169514-76-5 provides unique identification for this compound [1]. Other synonyms documented in chemical databases include NSC777586 and the UNII identifier U2PTN0RZF6 [1].
The molecular formula of aza-TdCyd is C8H12N4O3S, reflecting the presence of eight carbon atoms, twelve hydrogen atoms, four nitrogen atoms, three oxygen atoms, and one sulfur atom [1]. The molecular weight is precisely 244.27 grams per mole [1]. The exact mass, determined by high-resolution mass spectrometry, is 244.06301143 grams per mole [4].
The molecular composition indicates the compound contains sixteen heavy atoms (non-hydrogen atoms) and maintains a formal charge of zero [4]. The compound possesses three defined stereocenters with no undefined stereochemistry, contributing to its specific three-dimensional structure [4]. The presence of four nitrogen atoms distinguishes it from many conventional nucleoside analogs and reflects the dual modifications in both the base and sugar components [1].
TdCyd and aza-TdCyd are both distinguished from cytidine and the cytidine analogs used clinically by their 4'-thio substitution in the deoxyribose ring [23]. aza-TdCyd additionally has an aza-substituted pyrimidine ring, which is shared with 5-azacytidine and decitabine [23].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Sugar Ring | Base Modification |
|---|---|---|---|---|---|
| aza-TdCyd (5-aza-4'-thio-2'-deoxycytidine) | C8H12N4O3S | 244.27 | 5-aza + 4'-thio + 2'-deoxy | Thiofuranose | N5 in pyrimidine |
| Decitabine (5-aza-2'-deoxycytidine) | C8H12N4O4 | 228.2 | 5-aza + 2'-deoxy | Deoxyribose | N5 in pyrimidine |
| 5-Azacytidine | C8H12N4O5 | 244.2 | 5-aza | Ribose | N5 in pyrimidine |
| TdCyd (4'-thio-2'-deoxycytidine) | C8H13N3O3S | 231.27 | 4'-thio + 2'-deoxy | Thiofuranose | None |
| Cytidine | C9H13N3O5 | 243.22 | None (ribose) | Ribose | None |
| 2'-Deoxycytidine | C9H13N3O4 | 227.22 | 2'-deoxy | Deoxyribose | None |
The structural comparison reveals that aza-TdCyd combines features from multiple nucleoside analog classes [23]. The 4'-thio modification introduces sulfur into the sugar ring, altering the electronic properties and conformational preferences compared to oxygen-containing analogs [26]. The 5-aza substitution in the pyrimidine base creates a triazine ring system that fundamentally changes the chemical reactivity and hydrogen bonding patterns relative to the natural cytosine base [23].
aza-TdCyd demonstrates suitable solubility characteristics for pharmaceutical applications [16]. The compound can be dissolved in dimethyl sulfoxide to prepare stock solutions at various concentrations, typically ranging from 5 millimolar to 20 millimolar [16]. For most applications, dimethyl sulfoxide serves as the primary solvent for preparing concentrated stock solutions due to the compound's favorable dissolution properties in this organic solvent [16].
The aqueous solubility of aza-TdCyd has not been extensively characterized in the literature, though related cytidine analogs typically show limited water solubility [15]. The presence of the 4'-thio modification and the triazine ring system likely influences the compound's interaction with aqueous media compared to conventional nucleosides [16]. Proper preparation of working solutions requires careful attention to solvent selection and concentration limits to ensure complete dissolution and stability [16].
The ionization behavior of aza-TdCyd is influenced by the presence of the triazine ring system, which contains multiple nitrogen atoms capable of protonation [19]. Studies on related aza-cytidine compounds indicate that the 5-aza modification significantly alters the pKa values compared to natural cytidine [19]. For 5-azacytidine, the N3 position shows a pKa value of approximately 2.64, substantially lower than the corresponding position in cytidine, which has a pKa of 4.2 [19].
The incorporation of sulfur at the 4'-position may further influence the ionization characteristics of aza-TdCyd, though specific pKa measurements for this compound have not been reported in the available literature [19]. The triazine ring system contains multiple sites for potential protonation, including the amino group at position 4 and the nitrogen atoms within the ring structure [19]. Understanding these ionization properties is crucial for predicting the compound's behavior under physiological conditions and optimizing formulation strategies [19].
The calculated logarithm of the partition coefficient (cLogP) for aza-TdCyd is -4.37, indicating significant hydrophilic character [17]. This value places the compound in the highly polar category, consistent with its nucleoside analog structure and the presence of multiple hydrogen bond donors and acceptors [4]. The negative LogP value suggests poor membrane permeability based on traditional lipophilicity considerations, though the compound demonstrates oral bioavailability in experimental models [20].
Comparative analysis with related compounds reveals that fluorinated analogs show modified lipophilicity profiles [17]. For example, F-aza-T-dCyd exhibits a cLogP of -3.93, representing a modest increase in lipophilicity compared to the parent aza-TdCyd [17]. The topological polar surface area of aza-TdCyd is 137 square angstroms, reflecting the significant polar character contributed by the nitrogen and oxygen atoms in the molecule [4].
aza-TdCyd demonstrates enhanced chemical stability compared to clinically used hypomethylating agents [20]. Studies indicate that the half-life of aza-TdCyd in phosphate buffer at pH 6.2 is approximately 5-fold higher than that of decitabine [20]. This improved stability profile represents a significant advantage for pharmaceutical development and storage considerations [20].
The compound's stability is influenced by several factors, including pH, temperature, and the presence of the 4'-thio modification [20]. Unlike conventional azanucleosides that undergo rapid decomposition through hydrolytic ring opening and deformylation, the structural modifications in aza-TdCyd appear to confer resistance to these degradation pathways [29]. The enhanced stability may be attributed to the electronic effects of the sulfur substitution, which alters the susceptibility of the glycosidic bond to hydrolysis [20].
Proper storage conditions are essential for maintaining compound integrity [30]. Based on related nucleoside analogs, storage at low temperatures under inert atmosphere conditions is recommended [30]. The compound should be protected from light and moisture to prevent potential degradation reactions [30]. Long-term stability studies under various stress conditions would provide valuable information for pharmaceutical development applications [30].
Limited information is available regarding the crystallographic structure and solid-state properties of aza-TdCyd in the current literature. The complex molecular architecture, featuring both the triazine base and thiofuranose sugar modifications, presents unique challenges for crystallization studies [26]. Related 4'-thionucleoside analogs have been subjected to crystallographic analysis, revealing specific conformational preferences imposed by the sulfur substitution [26].
The solid-state characterization of aza-TdCyd would require comprehensive analysis including X-ray diffraction studies to determine the three-dimensional molecular arrangement and crystal packing patterns [26]. Such studies would provide valuable insights into the intermolecular interactions, hydrogen bonding networks, and conformational preferences that influence the compound's physical properties and biological activity [26]. The absence of detailed crystallographic data in the available literature represents an area for future research to fully characterize this important nucleoside analog [26].
The synthesis of aza-TdCyd has evolved through multiple strategic approaches, each designed to address specific challenges in nucleoside analog construction [1] [2]. The most established synthetic route utilizes a convergent strategy that combines a protected thiofuranose derivative with a suitable aza-cytosine precursor, enabling efficient formation of the target nucleoside with appropriate stereochemical control [3].
Contemporary synthetic methodologies have incorporated advances in modern organic chemistry, moving beyond traditional approaches that relied heavily on older synthetic protocols [5]. The integration of contemporary coupling methodologies, improved protective group strategies, and enhanced purification techniques has significantly improved the overall efficiency and reproducibility of aza-TdCyd synthesis [6].
The synthesis of aza-TdCyd begins with the preparation of the dibenzyl thiofuranose derivative 1, which serves as the crucial sugar component for subsequent nucleoside formation [3]. This intermediate is prepared through a seven-step synthetic sequence starting from 2-deoxy-D-ribose, achieving an overall yield of 44% [3]. The preparation involves careful manipulation of stereochemistry at multiple centers, requiring precise control of reaction conditions to maintain the desired D-ribo configuration throughout the synthetic sequence [5].
The thiofuranose intermediate incorporates a sulfur atom at the 4' position, distinguishing it from conventional ribose-based nucleoside analogs [5]. This structural modification requires specialized synthetic approaches, including the use of dithioacetal intermediates and subsequent ring closure reactions that proceed through sulfonium intermediate species [5]. The synthesis demands careful attention to protecting group strategies, typically employing benzyl ethers that can be selectively removed under appropriate conditions without affecting the sensitive thiosugar ring system [3].
The nucleobase component requires the preparation of appropriately protected aza-cytosine derivatives. Silylated aza-cytosine serves as the nucleophilic component in the key glycosylation reaction, with the silyl groups providing both protection and activation for the subsequent coupling reaction [1] [6]. The preparation of these nucleobase precursors involves standard heterocyclic chemistry approaches, with careful attention to regioselectivity in the protection and activation steps [3].
| Starting Material | Role in Synthesis | Commercial Availability | Key Characteristics |
|---|---|---|---|
| 2-deoxy-D-ribose [3] | Primary sugar precursor | Readily available | Requires 7-step conversion to thiofuranose |
| Dibenzyl thiofuranose derivative [3] | Key intermediate | Prepared in-house | 44% overall yield from ribose |
| Silylated aza-cytosine [1] [6] | Nucleobase component | Prepared in-house | Provides protection and activation |
| (2R,3S,4R,5R)-fluorinated sugar [1] [6] | Fluorinated analog precursor | Commercially available | Used for F-aza-TdCyd synthesis |
The mechanistic pathway for aza-TdCyd formation proceeds through a series of well-defined chemical transformations, each requiring careful optimization to achieve the desired stereochemical outcome and chemical yield [3]. The key glycosylation step involves the coupling of the protected thiofuranose derivative with silylated aza-cytosine under Lewis acid catalysis, typically employing N-iodosuccinimide as the activating agent [3].
The glycosylation mechanism proceeds through the formation of an activated sugar intermediate, where the anomeric center undergoes nucleophilic substitution by the heterocyclic nucleobase [3]. The stereochemical outcome of this reaction depends critically on the nature of the protecting groups and the reaction conditions employed. The use of benzoyl protecting groups on the sugar component provides anchimeric assistance that favors formation of the desired β-anomer [3].
Following the initial glycosylation, the synthetic sequence requires global deprotection to reveal the final nucleoside structure [3]. This deprotection step typically employs methanolic ammonia, which simultaneously removes the benzoyl protecting groups and any remaining silyl groups from the nucleobase component [3]. The deprotection proceeds quantitatively under these conditions, providing the target nucleoside in high yield [3].
The reaction mechanism for the formation of fluorinated derivatives follows a similar pathway but requires additional considerations for the handling of fluorine-containing intermediates [1] [6]. The incorporation of fluorine at the 2' position necessitates the use of specialized synthetic protocols that maintain the integrity of the carbon-fluorine bond throughout the synthetic sequence [1] [6]. The preparation of the intermediate 2-bromo-3-β-fluoro thio sugar requires 11 synthetic steps, followed by immediate coupling with silylated aza-cytosine to prevent decomposition of the sensitive intermediate [1] [6].
The mechanism of thiosugar formation involves several key transformations that distinguish it from conventional ribose chemistry [5]. The conversion of ribose to the thiofuranose framework requires stereoinversion at the C4 position, typically accomplished through Mitsunobu reaction conditions using formate as the nucleophile [5]. This stereoinversion is essential for maintaining the overall D-ribo configuration in the final thiosugar product [5].
Ring closure to form the thiofuranose ring proceeds through a nucleophilic substitution mechanism involving the formation of a sulfonium intermediate [5]. Treatment of the open-chain dithioacetal intermediate with tetrabutylammonium iodide and triethylamine promotes ring closure through iodide-mediated dealkylation of the sulfonium species [5]. This cyclization reaction is stereoselective and provides the desired thiofuranose ring system with high efficiency [5].
The synthesis of aza-TdCyd presents significant stereochemical challenges, particularly in achieving the desired β-anomeric configuration at the glycosidic bond [3]. The stereoselectivity of the glycosylation reaction depends on multiple factors, including the nature of the protecting groups, the choice of activating agent, and the specific reaction conditions employed [7]. Contemporary approaches have demonstrated that careful selection of these parameters can achieve high β-selectivity, typically resulting in β:α ratios of 6:5 or better [3].
The stereochemical outcome is influenced by the anchimeric assistance provided by neighboring protecting groups, particularly the benzoyl groups employed on the sugar component [3]. These groups participate in the reaction mechanism through the formation of cyclic intermediates that direct the incoming nucleophile to the β-face of the sugar ring [3]. This neighboring group participation is essential for achieving acceptable stereoselectivity in the glycosylation reaction [3].
Regioselectivity considerations are particularly important in the preparation of the nucleobase component, where multiple nitrogen atoms are available for glycosylation [3]. The use of appropriate silyl protecting groups ensures that glycosylation occurs exclusively at the desired nitrogen position, preventing the formation of regioisomeric byproducts that would complicate purification and reduce overall synthetic efficiency [3].
The maintenance of stereochemical integrity throughout the synthetic sequence requires careful consideration of reaction conditions that might lead to epimerization or other unwanted stereochemical changes [8]. The use of mild reaction conditions and appropriate protective group strategies minimizes these risks while maintaining high overall synthetic efficiency [8]. Quality control measures, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography, are employed to monitor stereochemical purity throughout the synthetic process [8].
The stereoselectivity of thiosugar formation presents unique challenges not encountered in conventional ribose chemistry [5]. The sulfur atom at the 4' position can influence the conformational preferences of the sugar ring, potentially affecting the stereochemical outcome of subsequent reactions [5]. Careful optimization of reaction conditions and protecting group strategies has been necessary to achieve high stereoselectivity in these transformations [5].
The formation of the desired β-anomer in the glycosylation reaction is favored by the use of participating protecting groups and appropriate activating conditions [3]. The ratio of β:α anomers can be controlled through careful selection of reaction temperature, solvent, and activating agent [3]. Lower reaction temperatures generally favor β-selectivity, while the choice of solvent can significantly influence the stereochemical outcome [3].
The optimization of aza-TdCyd synthesis has focused on addressing three critical parameters: reaction yield, product purity, and scalability for pharmaceutical production [3]. Initial synthetic routes, while chemically sound, suffered from limitations in throughput and overall efficiency that hindered their application to large-scale manufacturing [3]. Systematic optimization efforts have addressed these limitations through route redesign, reaction condition optimization, and process intensification strategies [3].
The first-generation synthesis of aza-TdCyd achieved an overall yield of 11%, which was insufficient for practical pharmaceutical applications [3]. This low yield resulted from several factors, including inefficient protection and deprotection sequences, suboptimal glycosylation conditions, and losses during purification steps [3]. The synthesis was particularly hampered by the initial benzyl ether deprotection step, which could not be performed on scales greater than 90 grams without significant yield loss [3].
A second-generation synthetic route was developed that reordered the synthetic sequence to address the scalability limitations of the initial approach [3]. This revised route delayed the removal of benzyl protecting groups until later in the synthesis, allowing for larger-scale processing of key intermediates [3]. The route optimization efforts also focused on improving the efficiency of the glycosylation step, which represents the key bond-forming reaction in the synthesis [3].
The optimization of reaction conditions has involved systematic investigation of temperature, solvent, catalyst loading, and reaction time parameters [8]. High-performance liquid chromatography methods have been developed and validated for monitoring reaction progress and product purity throughout the synthetic sequence [8]. These analytical methods enable real-time optimization of reaction conditions and provide quantitative data for process control and quality assurance [8].
Scalability considerations have driven the development of improved purification methods that reduce reliance on column chromatography [3]. The use of crystallization and precipitation techniques has been optimized to provide high-purity products while minimizing solvent consumption and processing time [3]. These improvements have been particularly important for the preparation of material suitable for preclinical and clinical evaluation [4].
The multi-gram synthesis of aza-TdCyd has been successfully demonstrated using the optimized synthetic protocols [5]. The scalable synthesis employs a route that begins with 121 grams of starting material and produces 43 grams of key intermediate in 36% yield over eight steps [5]. This represents a significant improvement in practical synthetic efficiency compared to earlier approaches [5].
Process analytical technology has been incorporated into the optimization efforts to provide real-time monitoring of critical process parameters [8]. In-line analytical methods enable continuous assessment of reaction progress, impurity formation, and product quality throughout the synthetic process [8]. These capabilities are essential for maintaining consistent product quality during scale-up operations [8].
| Synthesis Generation | Overall Yield | Scalability Limit | Key Limitations | Improvements Implemented |
|---|---|---|---|---|
| First-generation [3] | 11% | 90 grams | Benzyl deprotection, purification losses | Route redesign, delayed deprotection |
| Second-generation [3] | Improved | Multi-gram scale | Glycosylation efficiency | Optimized conditions, better purification |
| Current optimized [5] | 36% (8 steps) | 121 gram starting scale | Process monitoring | Real-time analytics, continuous improvement |
The structural framework of aza-TdCyd has served as a platform for the development of numerous chemical modifications and analogs designed to enhance therapeutic efficacy, improve pharmacokinetic properties, or provide mechanistic insights into structure-activity relationships [1] [2] [6]. These modifications have focused primarily on the sugar moiety, the nucleobase component, and the incorporation of additional functional groups that may enhance target selectivity or metabolic stability .
The systematic exploration of aza-TdCyd analogs has revealed important structure-activity relationships that guide the design of improved therapeutic agents [2]. Modifications to the sugar component have included the incorporation of fluorine atoms, changes in stereochemistry, and alterations to the ring system itself [1] [6]. These modifications can significantly impact the biological activity, metabolic stability, and pharmacokinetic properties of the resulting nucleoside analogs [2].
Nucleobase modifications have focused on alterations to the heterocyclic ring system that maintain the essential pharmacophore while potentially improving selectivity or reducing off-target effects . The incorporation of different heteroatoms, the addition of substituents, and changes to the electronic properties of the nucleobase have all been explored as strategies for analog development .
The development of aza-TdCyd analogs has been facilitated by advances in synthetic methodology that enable efficient preparation of structurally diverse compounds [5]. Modular synthetic approaches allow for the systematic variation of individual structural components while maintaining overall synthetic efficiency [5]. These approaches are particularly valuable for structure-activity relationship studies and lead optimization efforts [5].
The incorporation of fluorine into the aza-TdCyd structure has produced F-aza-T-dCyd (NSC801845), a fluorinated derivative that demonstrates enhanced therapeutic properties compared to the parent compound [1] [6]. The synthesis of F-aza-T-dCyd represents a significant synthetic achievement, requiring 13 steps to achieve the desired fluorinated nucleoside analog [1] [6]. The incorporation of fluorine at the 2' position of the sugar ring provides enhanced metabolic stability and altered pharmacokinetic properties that may translate to improved therapeutic efficacy [1] [6].
The completed synthesis of F-aza-T-dCyd demonstrates the successful incorporation of fluorine into the nucleoside structure with retention of the desired stereochemical configuration [1] [6]. Comparison of calculated lipophilicity values reveals that F-aza-T-dCyd (cLogP = -3.93) exhibits increased lipophilicity compared to the parent aza-T-dCyd (cLogP = -4.37), suggesting potentially improved cellular uptake characteristics [1] [6].
Biological evaluation of F-aza-T-dCyd has demonstrated enhanced therapeutic efficacy compared to aza-T-dCyd in multiple xenograft models [1] [6]. In HCT-116 human colon carcinoma studies, F-aza-T-dCyd at 10 mg/kg administered intraperitoneally on a QDx5 schedule for 4 cycles produced complete tumor regression in all treated mice, with responses that proved durable beyond post-implant day 150 [1] [6]. Similar complete tumor regression was observed in HL-60 leukemia xenograft studies when mice were treated with F-aza-T-dCyd at 10 mg/kg on a QDx5 schedule for 3 cycles [1] [6].
The enhanced efficacy of F-aza-T-dCyd appears to be related to improved pharmacokinetic properties and potentially enhanced target engagement [1] [6]. Comparative studies with related nucleoside analogs have revealed strong correlations between F-aza-T-dCyd and other fluorinated nucleoside analogs in NCI-60 cell line screening assays, suggesting shared mechanisms of action [1] [6]. The correlation coefficient between F-aza-T-dCyd and FF-10502 (F-T-dCyd) was 0.89, while correlation with gemcitabine was 0.68 [1] [6].
The synthesis of F-aza-T-dCyd has required the development of specialized synthetic protocols for handling fluorine-containing intermediates [1] [6]. The maintenance of stereochemical integrity at the fluorinated center throughout the synthetic sequence presents unique challenges that have been addressed through careful optimization of reaction conditions [1] [6]. The immediate coupling of the sensitive 2-bromo-3-β-fluoro thio sugar intermediate with silylated aza-cytosine prevents decomposition and ensures high synthetic efficiency [1] [6].
| Compound | Calculated LogP | Synthesis Steps | Key Modifications | Therapeutic Advantage |
|---|---|---|---|---|
| aza-T-dCyd [1] [6] | -4.37 | Standard route | Aza and thio modifications | Baseline activity |
| F-aza-T-dCyd [1] [6] | -3.93 | 13 steps | Additional fluorine at 2' position | Enhanced efficacy, complete tumor regression |
| Lipophilicity increase [1] [6] | +0.44 log units | N/A | Fluorine incorporation | Potentially improved cellular uptake |
The synthesis of aza-TdCyd analogs has been systematically compared with related thio- and aza-containing nucleoside analogs to understand structure-activity relationships and optimize synthetic approaches [2] . The comparative analysis includes evaluation of synthetic efficiency, reaction selectivity, and overall practicality for each analog class [2]. These comparisons have provided valuable insights into the relationship between structural modifications and synthetic accessibility .
Related aza-nucleoside analogs, including 5-azacytidine and decitabine, provide useful comparisons for understanding the impact of the thio modification on synthetic approaches [2]. The incorporation of sulfur into the sugar ring requires specialized synthetic methods that are not necessary for conventional ribose-based analogs [5]. The development of efficient thiosugar synthesis has been a key enabling technology for the entire class of thio-nucleoside analogs [5].
Comparative biological evaluation of aza-TdCyd with related analogs has revealed important differences in mechanism of action and therapeutic efficacy [2]. While aza-TdCyd and T-dCyd both function as DNA methyltransferase inhibitors, their metabolic pathways and toxicity profiles differ significantly [2]. The aza modification appears to alter the susceptibility to cytidine deaminase, potentially contributing to the enhanced oral bioavailability observed for aza-TdCyd compared to traditional nucleoside analogs [2].
Structure-activity relationship studies have demonstrated that the combination of aza and thio modifications produces synergistic effects that enhance both therapeutic efficacy and metabolic stability [2]. The aza modification at the 5-position of the cytosine ring provides enhanced interaction with DNA methyltransferases [2]. The thio modification at the 4'-position of the sugar ring contributes to improved chemical stability and altered metabolic pathways [2].
The synthetic accessibility of different analog classes varies significantly, with some modifications requiring substantial increases in synthetic complexity [5]. The development of modular synthetic approaches has enabled more efficient preparation of diverse analog libraries [5]. These approaches allow for systematic variation of individual structural components while maintaining overall synthetic efficiency [5].
Metabolic pathway analysis has revealed significant differences between aza-TdCyd and related analogs [2]. Traditional nucleoside analogs such as decitabine are readily converted to their corresponding uridine analogs through the action of cytidine deaminase [2]. This metabolic pathway can lead to the formation of toxic metabolites that contribute to the dose-limiting toxicities observed with these agents [2]. The thio modification in aza-TdCyd appears to reduce susceptibility to cytidine deaminase, potentially explaining the improved therapeutic index observed for this compound [2].
| Analog | Key Modifications | Synthetic Complexity | Metabolic Stability | Therapeutic Index |
|---|---|---|---|---|
| Decitabine [2] | Aza modification only | Low | Poor (deaminase substrate) | Low |
| T-dCyd [2] | Thio modification only | Moderate | Improved | Moderate |
| aza-TdCyd [2] | Aza + thio modifications | High | High (deaminase resistant) | High |
| 5-azacytidine [2] | Aza modification, ribose | Low | Poor | Low |
Comprehensive impurity profiling and byproduct characterization represent critical components of aza-TdCyd pharmaceutical development, ensuring both safety and efficacy of the final therapeutic product [8]. The complex multi-step synthesis of aza-TdCyd can generate various impurities through side reactions, incomplete conversions, and degradation processes that must be thoroughly characterized and controlled [8]. High-performance liquid chromatography coupled with mass spectrometry has emerged as the primary analytical platform for this characterization work [8].
The development of stability-indicating analytical methods has been essential for comprehensive impurity profiling [8]. These methods must separate aza-TdCyd from all potential impurities and degradation products while providing quantitative analysis suitable for pharmaceutical quality control [8]. The optimized analytical method employs a Luna Phenyl-Hexyl column with gradient elution using ammonium phosphate buffer and methanol, achieving baseline separation of all components within 40 minutes [8].
Systematic forced degradation studies have been conducted under conditions specified by International Council for Harmonisation guidelines, including acidic, alkaline, oxidative, thermolytic, and photolytic stress conditions [8]. These studies have identified the major degradation pathways and enabled the development of analytical methods capable of detecting and quantifying all potential degradation products [8]. The stress testing results demonstrate that aza-TdCyd is susceptible to hydrolytic degradation under both acidic and alkaline conditions, with the formation of characteristic degradation products [8].
The major impurities identified in aza-TdCyd synthesis include process-related impurities arising from incomplete reactions and side reactions during the synthetic sequence [8]. Compound A1, identified as the sulfoxide derivative of aza-TdCyd, represents a major oxidative impurity that can form during synthesis or storage [8]. This impurity has been characterized by high-resolution mass spectrometry, showing a molecular ion at m/z 260.0706 compared to 244.0752 for the parent compound [8].
Compound A2, identified as natural 2'-deoxycytidine, represents a process-related impurity that can arise from incomplete conversion during the nucleobase coupling reaction [8]. This impurity is readily detected by its characteristic UV absorption at 270 nm and molecular ion at m/z 228.0977 [8]. The presence of this impurity indicates incomplete coupling or hydrolytic cleavage during the synthetic process [8].
Stereoisomeric impurities B, C, and D represent diastereomers related to aza-TdCyd that arise from incomplete stereochemical control during the synthetic sequence [8]. These compounds share the same molecular formula as aza-TdCyd but differ in stereochemical configuration at one or more centers [8]. Compound D has been specifically identified as the α-anomer of aza-TdCyd through comparison with authentic material [8]. The formation of these stereoisomeric impurities highlights the importance of optimizing reaction conditions to maximize β-selectivity in the glycosylation step [8].
The hydrolytic degradation product E, formed under alkaline conditions, results from conversion of the amino group in the pyrimidine ring to a hydroxyl group [8]. This compound shows a molecular ion at m/z 267.0412 and altered UV absorption characteristics with maxima at 205 and 265 nm [8]. The formation of this degradation product demonstrates the susceptibility of the nucleobase to hydrolytic conditions and emphasizes the importance of appropriate storage and handling conditions [8].
Mass spectrometric characterization of impurities and degradation products has employed both accurate mass measurements and tandem mass spectrometry fragmentation studies [8]. The fragmentation patterns provide structural information that enables identification of unknown compounds and confirmation of proposed structures [8]. A common fragment at m/z 112.0505, representing the cytosine base, is observed for aza-TdCyd and most impurities, confirming the integrity of the nucleobase in these compounds [8].
| Impurity | Retention Time (min) | Molecular Ion (m/z) | UV Maximum (nm) | Structural Identification |
|---|---|---|---|---|
| aza-TdCyd [8] | 7.5 | 244.0752 | 275 | Parent compound |
| A1 (sulfoxide) [8] | 3.0 | 260.0706 | 205/275 | Oxidative impurity |
| A2 (dCyd) [8] | 3.6 | 228.0977 | 270 | Process-related impurity |
| B, C (diastereomers) [8] | 5.9, 9.1 | 244.0750 | 202/270, 275 | Stereoisomeric impurities |
| D (α-anomer) [8] | 12.0 | 244.0750 | 275 | Stereoisomeric impurity |
| E (hydrolysis product) [8] | 16.0 | 267.0412 | 205/265 | Degradation product |
The quantitative analysis of impurities has been accomplished through the development of validated analytical methods that meet pharmaceutical industry standards [8]. The analytical method demonstrates linearity over the concentration range of 0.25-0.75 mg/mL with correlation coefficients greater than 0.9998 [8]. The method accuracy ranges from 98.1% to 102.0% recovery, with precision values (relative standard deviation) of 1.5% or less [8].
The limit of detection for the analytical method has been established at 0.1 μg/mL, providing sufficient sensitivity for detecting and quantifying impurities at levels relevant to pharmaceutical quality control [8]. The method specificity has been confirmed through peak purity analysis and resolution measurements, demonstrating that all impurities are adequately separated from the main compound peak [8].
Process-related impurity formation has been systematically studied to understand the relationship between synthetic conditions and impurity levels [8]. The formation of stereoisomeric impurities is directly related to the selectivity of the glycosylation reaction, with improved β-selectivity leading to reduced levels of α-anomer impurity [8]. Oxidative impurities can be minimized through appropriate handling conditions and the use of antioxidants during synthesis and storage [8].
The implementation of green chemistry principles in aza-TdCyd synthesis represents an evolving area of research focused on reducing environmental impact while maintaining synthetic efficiency and product quality [10] [7]. Traditional nucleoside synthesis methods often employ large quantities of organic solvents, require extensive chromatographic purification, and generate significant waste streams that present environmental and economic challenges [7]. The application of green chemistry principles to aza-TdCyd synthesis seeks to address these limitations through the development of more sustainable synthetic approaches [10].
Atom economy considerations have driven efforts to develop more efficient synthetic routes that minimize waste generation and maximize the utilization of starting materials [10]. The traditional multi-step synthesis of aza-TdCyd involves numerous protection and deprotection sequences that contribute to overall waste generation [7]. Green chemistry approaches focus on reducing the number of synthetic steps, eliminating unnecessary protecting groups, and developing more direct synthetic transformations [10].
Solvent selection represents a critical component of green chemistry implementation in nucleoside synthesis [10] [11]. Traditional synthetic approaches rely heavily on volatile organic solvents such as dimethylformamide, acetonitrile, and tetrahydrofuran, which present significant environmental and safety concerns [11]. Alternative solvent systems, including water-based reactions, ionic liquids, deep eutectic solvents, and bio-derived solvents, offer potential solutions to these challenges [10] [11].
The use of water as a reaction medium has shown particular promise for certain transformations in nucleoside synthesis [12] [11]. Aqueous reaction conditions can eliminate the need for organic solvents while often providing enhanced reaction selectivity and simplified purification procedures [12]. The development of water-compatible catalysts and reaction conditions has enabled the implementation of aqueous synthetic protocols for several key transformations in nucleoside chemistry [12].
Biocatalytic approaches represent a particularly promising avenue for green nucleoside synthesis, offering high selectivity, mild reaction conditions, and reduced environmental impact [13] [14] [15]. Enzymatic methods can bypass many of the limitations associated with traditional chemical synthesis, including the need for extensive protecting group manipulations and harsh reaction conditions [14] [15]. Recent advances in enzyme engineering have expanded the substrate scope of nucleoside-synthesizing enzymes, enabling their application to the preparation of complex analogs such as aza-TdCyd [14].
The development of continuous flow synthesis methods has emerged as an important strategy for implementing green chemistry principles in nucleoside production [13] [15]. Flow synthesis offers several advantages over traditional batch processes, including improved reaction control, enhanced safety, reduced solvent consumption, and easier scale-up [13] [15]. The integration of immobilized biocatalysts in flow reactors has demonstrated particular promise for sustainable nucleoside synthesis [15].
Catalyst development has focused on the identification of earth-abundant metal catalysts that can replace precious metals traditionally used in nucleoside synthesis [10]. Iron and copper-based catalysts have shown particular promise for various transformations required in nucleoside synthesis [10]. The development of recyclable catalysts and catalyst recovery systems further enhances the sustainability of these synthetic approaches [10].
Process intensification strategies have been developed to minimize waste generation and improve overall synthetic efficiency [15]. These approaches include the development of telescoped synthetic sequences that eliminate intermediate isolation steps, the use of continuous processing equipment, and the implementation of in-line purification methods [15]. The integration of process analytical technology enables real-time monitoring and control of these intensified processes [15].
The quantitative assessment of environmental impact through green metrics has become an important component of sustainable synthesis development [10] [7]. Metrics such as the E-factor (environmental factor), which measures the ratio of waste generated to product formed, provide quantitative measures of synthetic efficiency from an environmental perspective [7]. Comprehensive E-factor analysis of nucleoside synthesis routes has revealed that solvent consumption typically dominates the environmental impact of these processes [7].
Life cycle assessment approaches have been applied to evaluate the overall environmental impact of nucleoside synthesis from raw material extraction through final product disposal [10]. These assessments consider energy consumption, greenhouse gas emissions, water usage, and waste generation throughout the entire production process [10]. The results of these assessments guide the development of more sustainable synthetic approaches and inform decision-making regarding route selection and process optimization [10].
The development of renewable feedstock utilization represents an important long-term goal for sustainable nucleoside synthesis [10]. Bio-based starting materials derived from renewable sources can reduce dependence on petroleum-derived chemicals while potentially providing cost advantages [10]. The integration of fermentation-derived intermediates with synthetic chemistry offers opportunities for developing more sustainable overall processes [10].
Waste minimization strategies have focused on developing recycling and recovery systems for solvents, catalysts, and other process materials [10] [15]. Solvent recovery and recycling systems can significantly reduce the environmental impact of synthetic processes while providing economic benefits [15]. The development of closed-loop processing systems that minimize waste generation represents an important goal for sustainable nucleoside manufacturing [15].
| Green Chemistry Principle | Application to aza-TdCyd Synthesis | Benefits | Implementation Status |
|---|---|---|---|
| Atom Economy [10] | Reduced protecting groups, direct transformations | Minimized waste generation | Under development |
| Safer Solvents [10] [11] | Water-based reactions, ionic liquids | Reduced environmental impact | Limited implementation |
| Biocatalysis [13] [14] [15] | Enzymatic nucleoside formation | High selectivity, mild conditions | Research stage |
| Flow Chemistry [13] [15] | Continuous processing | Improved efficiency, reduced waste | Pilot demonstrations |
| Green Metrics [10] [7] | E-factor analysis | Quantitative sustainability assessment | Implemented for evaluation |
The implementation of green chemistry principles in aza-TdCyd synthesis requires careful consideration of the trade-offs between environmental impact and other critical factors such as product quality, synthetic efficiency, and economic viability [10] [7]. Successful implementation requires integration of green chemistry considerations into all aspects of process development, from initial route design through final manufacturing implementation [10].
Recent advances in nucleoside synthesis methodology have demonstrated the potential for significant improvements in sustainability [16] [17]. The development of modular synthetic approaches that reduce step count and eliminate chromatographic purifications represents a major step forward in green nucleoside chemistry [17]. These approaches have shown the potential to reduce synthesis times from months to days while maintaining high product quality [17].